molecular formula C12H22N2S2 B14075381 (Piperidin-1-yl)methyl piperidine-1-carbodithioate CAS No. 10254-56-5

(Piperidin-1-yl)methyl piperidine-1-carbodithioate

Katalognummer: B14075381
CAS-Nummer: 10254-56-5
Molekulargewicht: 258.5 g/mol
InChI-Schlüssel: AWYLSCOPECUDJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Piperidin-1-yl)methyl piperidine-1-carbodithioate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Piperidin-1-yl)methyl piperidine-1-carbodithioate typically involves the reaction of piperidine with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step processes that include hydrogenation, cyclization, and functional group modifications. These methods are designed to be cost-effective and scalable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

(Piperidin-1-yl)methyl piperidine-1-carbodithioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, sulfoxides, sulfones, and thiols. These products have diverse applications in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

(Piperidin-1-yl)methyl piperidine-1-carbodithioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (Piperidin-1-yl)methyl piperidine-1-carbodithioate include:

Uniqueness

What sets this compound apart from similar compounds is its unique carbodithioate functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

10254-56-5

Molekularformel

C12H22N2S2

Molekulargewicht

258.5 g/mol

IUPAC-Name

piperidin-1-ylmethyl piperidine-1-carbodithioate

InChI

InChI=1S/C12H22N2S2/c15-12(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-11H2

InChI-Schlüssel

AWYLSCOPECUDJN-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CSC(=S)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.